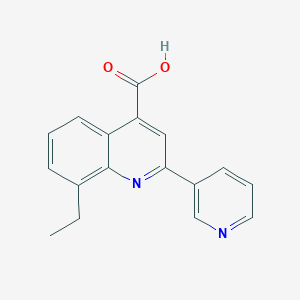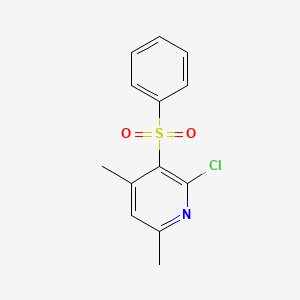
2-Chloro-4,6-dimethyl-3-(phenylsulfonyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-4,6-dimethyl-3-(phenylsulfonyl)pyridine is a chemical compound with the molecular formula C13H12ClNO2S . It is a pyridine derivative, which is a class of compounds that are important structural motifs found in numerous bioactive molecules .
Molecular Structure Analysis
The molecular structure of 2-Chloro-4,6-dimethyl-3-(phenylsulfonyl)pyridine consists of a pyridine ring substituted with chlorine, methyl, and phenylsulfonyl groups .Chemical Reactions Analysis
Pyridine derivatives, including 2-Chloro-4,6-dimethyl-3-(phenylsulfonyl)pyridine, can participate in various chemical reactions. For example, they can be involved in Suzuki–Miyaura cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .Aplicaciones Científicas De Investigación
Synthesis of Pyrazolo Derivatives
The compound can react with hydrazine hydrate to afford the corresponding pyrazolo derivatives . Pyrazolo derivatives have been studied for their potential biological activities, including anti-inflammatory, analgesic, antipyretic, and anticancer properties.
Synthesis of Isoxazolo Derivatives
2-Chloro-4,6-dimethyl-3-(phenylsulfonyl)pyridine can also react with hydroxylamine to produce isoxazolo derivatives . Isoxazolo derivatives are known for their wide range of biological activities, including antibacterial, antifungal, and anticancer activities.
Synthesis of Pyridoquinazoline Derivatives
When reacted with anthranilic acid, this compound can yield pyridoquinazoline derivatives . These derivatives have been studied for their potential use in the treatment of various diseases, including cancer and neurological disorders.
Synthesis of Thienopyridine Derivatives
The compound can be used in the synthesis of thienopyridine derivatives . Thienopyridines are a class of drugs that inhibit platelet aggregation and are used to prevent thrombosis in coronary artery disease, peripheral vascular disease, and cerebrovascular disease.
Suzuki–Miyaura Coupling
2-Chloro-4,6-dimethyl-3-(phenylsulfonyl)pyridine can be used as a reagent in Suzuki–Miyaura coupling . This is a type of palladium-catalyzed cross-coupling reaction, used to synthesize biaryls, styrenes, and alkenes.
Synthesis of Lansoprazole-like Precursors
The compound can be used in the synthesis of lansoprazole-like precursors . Lansoprazole is a medication used to treat and prevent stomach and intestinal ulcers, erosive esophagitis, and Zollinger–Ellison syndrome.
Propiedades
IUPAC Name |
3-(benzenesulfonyl)-2-chloro-4,6-dimethylpyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO2S/c1-9-8-10(2)15-13(14)12(9)18(16,17)11-6-4-3-5-7-11/h3-8H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXALPEBNFMYMPG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1S(=O)(=O)C2=CC=CC=C2)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.76 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Benzenesulfonyl)-2-chloro-4,6-dimethylpyridine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

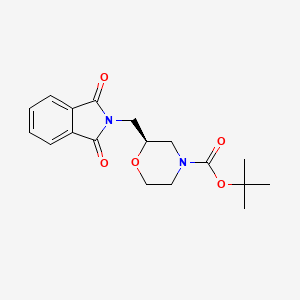
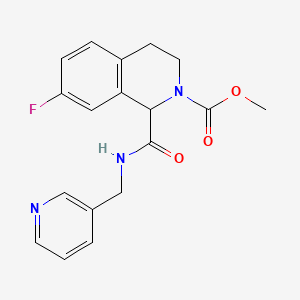
![1-[3-(dimethylamino)propyl]-4-methyl-2,3-dihydro-1H-pyrrolo[3',2':5,6]pyrido[1,2-a]benzimidazole-5-carbonitrile](/img/structure/B2366923.png)
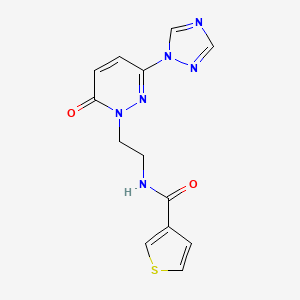
![Ethyl 2-(3,4-dimethylbenzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2366929.png)
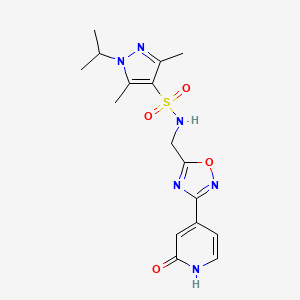



![2-Chloro-N-[1-cyclopropyl-2-(5,6-dimethylbenzimidazol-1-yl)ethyl]propanamide](/img/structure/B2366935.png)
![N-[(4-methoxyphenyl)methyl]-2-oxo-2-(2-phenylindolizin-3-yl)acetamide](/img/structure/B2366938.png)


